2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE
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Overview
Description
2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE is a complex organic compound with a unique structure that includes bromine, ethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Hydrazinylidene Formation: Formation of the hydrazinylidene moiety through a condensation reaction with hydrazine derivatives.
Acetamide Formation: Introduction of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The hydrazinylidene moiety can participate in further condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, potentially affecting various pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide
- Other hydrazinylidene derivatives
Uniqueness
The uniqueness of 2-[2-BROMO-6-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17BrF3N3O3 |
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Molecular Weight |
460.2g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H17BrF3N3O3/c1-2-27-15-7-11(6-14(19)17(15)28-10-16(23)26)9-24-25-13-5-3-4-12(8-13)18(20,21)22/h3-9,25H,2,10H2,1H3,(H2,23,26)/b24-9- |
InChI Key |
XGJBMBLSZXFJRS-OPVMPGTRSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)N |
Origin of Product |
United States |
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